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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611 Get Quote

This in-depth technical guide provides a comprehensive overview of the synthesis pathway of

Sofosbuvir impurity M, a known process-related impurity in the manufacturing of the antiviral

drug Sofosbuvir. This document is intended for researchers, scientists, and professionals in

drug development and quality control.

Introduction

Sofosbuvir is a critical antiviral medication used in the treatment of Hepatitis C. As a prodrug,

its efficacy is dependent on its specific stereochemistry. Sofosbuvir impurity M, identified by

CAS number 2095551-10-1, is a diastereomer of Sofosbuvir.[1][2][3] Diastereomers are

stereoisomers that are not mirror images of one another and can exhibit different physical

properties and pharmacological activities. The presence of such impurities, even in trace

amounts, can impact the safety and efficacy of the final drug product. Therefore, understanding

and controlling their formation is of paramount importance in the pharmaceutical industry.[4]

This guide outlines a probable synthetic route for Sofosbuvir impurity M, drawing from

publicly available patent literature that details the preparation of Sofosbuvir impurities.[5] The

pathway described is a multi-step process designed to yield high-purity samples of the impurity,

which are crucial for analytical standard development and toxicological studies.

Proposed Synthesis Pathway
The synthesis of Sofosbuvir impurity M is intrinsically linked to the synthesis of Sofosbuvir

itself, as it is a process-related impurity. The key step where the diastereomers are formed is
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the phosphorylation of the protected nucleoside. The following multi-step synthesis is a likely

pathway for the targeted preparation of Sofosbuvir impurities, including Impurity M. This

pathway is based on a method disclosed in patent literature for the preparation of a Sofosbuvir

impurity with a purity of over 99%.[5]

The overall synthesis can be broken down into six main steps, starting from a protected

nucleoside intermediate and culminating in the final impurity. The process involves protection,

activation, and coupling reactions.

Step-by-Step Synthesis Overview
A likely synthetic route for a Sofosbuvir impurity, such as Impurity M, is detailed in Chinese

patent CN114539337A.[5] While the patent does not explicitly name the impurity as "M," it

describes a six-step process to obtain a high-purity Sofosbuvir impurity. The general scheme

involves the synthesis of a modified nucleoside and its subsequent phosphorylation to

introduce the chiral phosphorus center, which is the source of the diastereomers.

The key steps from the patent can be summarized as follows:

Initial Reaction: An intermediate (Intermediate I) is reacted with a base.

Acid Treatment: The resulting product (Intermediate II) is treated with an acid.

Base Reaction: The subsequent intermediate (Intermediate III) is reacted with a base.

Benzoylation: Intermediate IV is reacted with benzoyl chloride in the presence of a base.

Reaction with Mesyl Chloride: The resulting Intermediate V is reacted with methylsulfonyl

chloride in the presence of a base.

Final Coupling: Intermediate VI is reacted with a base to yield the Sofosbuvir impurity.

The formation of different diastereomers, such as Sofosbuvir and its Impurity M, is determined

by the stereochemistry of the phosphoramidate reagent and the conditions of the coupling

reaction.

Experimental Protocols
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The following are generalized experimental protocols for the key transformations in the

synthesis of a Sofosbuvir impurity, based on the information from patent CN114539337A.[5]

These protocols are illustrative and would require optimization for specific laboratory

conditions.

Step 1: Reaction of Intermediate I with a Base

Reactants: Intermediate I, a suitable base (e.g., triethylamine, sodium hydride, lithium

hydroxide).

Solvent: An appropriate aprotic solvent.

Procedure: To a solution of Intermediate I in the solvent, add the base in a dropwise manner

at a controlled temperature. The reaction mixture is stirred for a specified period (e.g., 10-16

hours) until completion, as monitored by a suitable chromatographic technique (e.g., TLC or

HPLC). The product, Intermediate II, is then isolated by extraction and purified.

Step 2: Acid Treatment of Intermediate II

Reactants: Intermediate II, an acid (e.g., acetic acid, hydrochloric acid).

Solvent: A suitable solvent.

Procedure: Intermediate II is dissolved in the solvent, and the acid is added. The mixture is

stirred for a defined time (e.g., 1-10 hours). After the reaction is complete, the product,

Intermediate III, is isolated and purified.

Step 3: Base Reaction of Intermediate III

Reactants: Intermediate III, a base (e.g., potassium tert-butoxide).

Solvent: An appropriate solvent.

Procedure: Intermediate III is reacted with the base in a suitable solvent. The reaction is

monitored until completion (e.g., 8-16 hours). The product, Intermediate IV, is then worked

up and purified.

Step 4: Benzoylation of Intermediate IV
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Reactants: Intermediate IV, benzoyl chloride, a base (e.g., triethylamine).

Solvent: A suitable aprotic solvent.

Procedure: Intermediate IV is dissolved in the solvent, and the base is added, followed by

the dropwise addition of benzoyl chloride at a controlled temperature. The reaction is stirred

for an extended period (e.g., 8-16 hours). The product, Intermediate V, is then isolated and

purified.

Step 5: Reaction of Intermediate V with Methylsulfonyl Chloride

Reactants: Intermediate V, methylsulfonyl chloride, a base (e.g., aqueous ammonia).

Solvent: An appropriate solvent.

Procedure: To a solution of Intermediate V, the base and methylsulfonyl chloride are added.

The reaction is allowed to proceed for a set time (e.g., 8-16 hours). The resulting product,

Intermediate VI, is isolated and purified.

Step 6: Final Coupling to Yield Sofosbuvir Impurity

Reactants: Intermediate VI, a base (e.g., potassium carbonate).

Solvent: A suitable solvent.

Procedure: Intermediate VI is reacted with the base in a solvent to facilitate the final coupling

reaction. The reaction is monitored until completion (e.g., 8-14 hours). The final Sofosbuvir

impurity is then isolated and purified using techniques such as column chromatography to

achieve high purity (>99%).

Data Presentation
The following tables summarize the quantitative data related to the synthesis of the Sofosbuvir

impurity as described in patent CN114539337A.[5]

Table 1: Molar Ratios of Key Reactants
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Step
Reactants
(Intermediate:Reag
ent)

Molar Ratio Range
Preferred Molar
Ratio

1 Intermediate I : Base 1:1 to 1:10 1:3 to 1:5

2 Intermediate II : Acid 1:1 to 1:6 1:2 to 1:4

3 Intermediate III : Base 1:1 to 1:8 1:3 to 1:5

4
Intermediate IV :

Benzoyl Chloride
1:2 to 1:10 1:2 to 1:4

5

Intermediate V :

Methylsulfonyl

Chloride

1:2 to 1:4 Not Specified

6 Intermediate VI : Base 1:2 to 1:10 1:3 to 1:6

Table 2: Reaction Conditions

Step
Reaction Time Range
(hours)

Preferred Reaction Time
(hours)

1 6 to 24 10 to 16

2 1 to 16 1 to 10

3 2 to 24 8 to 16

4 2 to 20 8 to 16

5 Not Specified 8 to 16

6 4 to 24 8 to 14

Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis and the relationship between

the key stages.
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Caption: A workflow diagram illustrating the six-step synthesis of Sofosbuvir Impurity M.
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Caption: Logical relationship diagram for the formation of Sofosbuvir and its diastereomeric

impurity M.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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